molecular formula C9H11BrN2O B1449196 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine CAS No. 1507867-49-3

2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine

Cat. No.: B1449196
CAS No.: 1507867-49-3
M. Wt: 243.1 g/mol
InChI Key: BTMHLNUMCVHOLI-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various biologically active compounds . The azetidine ring can be functionalized at various positions to yield compounds with diverse properties .


Synthesis Analysis

Azetidines can be synthesized through several methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

Azetidines are four-membered rings with one nitrogen atom. They can be functionalized at various positions to yield compounds with diverse properties .


Chemical Reactions Analysis

Azetidines can undergo various reactions due to the presence of the nitrogen atom in the ring. For example, they can participate in aza-Michael addition reactions with NH-heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on their structure. For example, some azetidine derivatives are solids at room temperature .

Scientific Research Applications

Synthesis and Potential Ligand Applications

  • Synthesis of Analogues for Nicotinic Receptors : Karimi and Långström (2002) described the synthesis of a compound that could potentially be a novel ligand for nicotinic receptors. This synthesis involved a Stille coupling process, showcasing the compound's potential in receptor studies (Karimi & Långström, 2002).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Potential : Rao, Prasad, and Rao (2013) synthesized a novel azetidine derivative and evaluated its antibacterial and antifungal activities, finding acceptable results (Rao, Prasad, & Rao, 2013).

  • 7-Azetidinylquinolones as Antibacterial Agents : Frigola et al. (1995) studied the synthesis and properties of various 7-azetidinylquinolones, highlighting their potential as antibacterial agents (Frigola et al., 1995).

  • Synthesis and Antimicrobial Activity of Schiff Bases : Patel and Patel (2011) explored the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, noting their significant antimicrobial activity, especially against Gram-negative bacteria (Patel & Patel, 2011).

Synthesis Techniques and Derivatives

  • Efficient Synthesis Techniques : Alabanza et al. (2013) developed a new synthesis route for a BTK intermediate, demonstrating significant improvements in yield, purity, and operability. This showcases the compound's versatility in synthesis techniques (Alabanza et al., 2013).

  • Synthesis of Novel Derivatives : Ahmad et al. (2017) conducted a study on the palladium-catalyzed synthesis of novel pyridine derivatives, highlighting their potential applications in various biological activities (Ahmad et al., 2017).

  • Potential in Azetidinone Derivatives Synthesis : Ayyash and Habeeb (2019) synthesized novel 2-azetidinones from pyrazin dicarboxylic acid, showing excellent antibacterial and antifungal activities in some derivatives (Ayyash & Habeeb, 2019).

Mechanism of Action

The mechanism of action of azetidine derivatives can vary widely depending on their structure and the target they interact with. Some azetidine derivatives are known to exhibit a variety of biological activities .

Safety and Hazards

The safety and hazards associated with azetidine derivatives can vary widely depending on their structure. Some azetidine derivatives may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

Azetidine derivatives are an active area of research due to their potential applications in medicinal chemistry. Future research may focus on the synthesis of new azetidine derivatives and the exploration of their biological activities .

Properties

IUPAC Name

2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-2-7(10)3-12-9(6)13-8-4-11-5-8/h2-3,8,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMHLNUMCVHOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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